2-Chloro-4-methoxy-1-nitrobenzene

Catalog No.
S776427
CAS No.
28987-59-9
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-1-nitrobenzene

CAS Number

28987-59-9

Product Name

2-Chloro-4-methoxy-1-nitrobenzene

IUPAC Name

2-chloro-4-methoxy-1-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

QTIDRIQSPAELJC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl

2-Chloro-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3C_7H_6ClNO_3 and a molecular weight of approximately 187.58 g/mol. It features a chloro group, a methoxy group, and a nitro group attached to a benzene ring, making it part of the nitroaromatic compound family. The compound is characterized by its aromatic nature and the presence of electronegative substituents, which influence its chemical reactivity and biological activity .

Synthesis:

2-Chloro-4-methoxy-1-nitrobenzene can be synthesized through various methods, including nitration of 2-chloro-4-methoxytoluene followed by oxidation. This process has been described in detail in scientific literature, with researchers exploring different reaction conditions and catalysts to optimize yield and purity [].

Potential Applications:

While there is limited information readily available on the specific research applications of 2-chloro-4-methoxy-1-nitrobenzene, its chemical structure suggests potential uses in several scientific fields:

  • Intermediate in Organic Synthesis: The presence of a reactive nitro group and a methoxy group makes 2-chloro-4-methoxy-1-nitrobenzene a potential intermediate for the synthesis of various organic compounds. It could be used as a starting material for the preparation of pharmaceuticals, dyes, and other functional molecules [].
  • Study of Aromatic Nitro Compounds: 2-Chloro-4-methoxy-1-nitrobenzene belongs to the class of aromatic nitro compounds, which are known for their diverse properties and applications. Studying its reactivity, physical characteristics, and behavior can contribute to a broader understanding of this important class of molecules [].
Typical of nitroaromatic compounds, including:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of catalysts or metal hydrides.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions relative to itself, allowing for further functionalization of the aromatic ring .

Research indicates that 2-Chloro-4-methoxy-1-nitrobenzene exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs . Additionally, compounds with similar structures have been studied for their potential anti-cancer properties due to their ability to interfere with cellular processes.

The synthesis of 2-Chloro-4-methoxy-1-nitrobenzene typically involves the following steps:

  • Starting Material Preparation: Begin with 2-chloro-4-methoxybenzene.
  • Nitration Reaction: React the starting material with a nitrating agent (such as a mixture of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position relative to the methoxy group.
  • Purification: The product can be purified through recrystallization or chromatography techniques .

2-Chloro-4-methoxy-1-nitrobenzene finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in studies related to enzyme inhibition and metabolic pathways due to its interaction with cytochrome P450 enzymes.
  • Chemical Manufacturing: Serves as a building block for synthesizing other complex organic molecules .

Studies on 2-Chloro-4-methoxy-1-nitrobenzene have focused on its interactions with biological systems, particularly its role as a cytochrome P450 enzyme inhibitor. This interaction can lead to significant changes in drug metabolism, highlighting the importance of understanding such compounds in pharmacology and toxicology . Additionally, research into its potential cytotoxic effects on various cell lines has been conducted, indicating its relevance in cancer research.

Several compounds share structural similarities with 2-Chloro-4-methoxy-1-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-Chloro-1-methoxy-3-nitrobenzene3970-39-60.91
1,5-Dichloro-3-methoxy-2-nitrobenzene74672-01-80.89
1-Chloro-2-methoxy-4-nitrobenzene1009-36-50.85
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene588-09-00.85

Uniqueness

The uniqueness of 2-Chloro-4-methoxy-1-nitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity. Compared to similar compounds, it demonstrates distinct inhibitory effects on cytochrome P450 enzymes, making it particularly relevant in pharmacological studies.

The development of 2-chloro-4-methoxy-1-nitrobenzene can be traced back to the broader historical context of aromatic nitration chemistry, which began with Faraday's discovery of benzene in 1825 and his subsequent nitration experiments. The systematic exploration of nitroaromatic compounds gained momentum in the 19th century when Mitscherlich prepared nitrobenzene by treating benzene with fuming nitric acid in 1834, followed by the introduction of mixed acid nitration techniques. The industrial significance of nitration processes was established by Mansfield in 1847, who first employed mixed acid nitrations on an industrial scale.

The specific synthesis and characterization of 2-chloro-4-methoxy-1-nitrobenzene emerged from the need to develop specialized intermediates for pharmaceutical and agrochemical applications. Patent literature indicates that methods for preparing related nitroanisole compounds from mixed nitrochlorobenzene have been developed since at least 2011, demonstrating the compound's commercial importance. The compound's synthesis has been refined through various methodological approaches, including selective nitration of anisole derivatives and nucleophilic substitution reactions of chloronitrobenzenes.

Nomenclature and Identification

2-Chloro-4-methoxy-1-nitrobenzene is systematically named according to IUPAC nomenclature conventions, with the benzene ring serving as the parent structure and substituents numbered according to priority rules. The compound is known by several alternative names in chemical literature, including 3-chloro-4-nitroanisole and 2-chloro-4-methoxynitrobenzene. The CAS Registry Number 28987-59-9 provides unambiguous identification in chemical databases.

The molecular structure features a benzene ring with three substituents positioned at specific carbon atoms: a nitro group (-NO2) at position 1, a chlorine atom at position 2, and a methoxy group (-OCH3) at position 4. The compound's IUPAC Standard InChI is InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3, and its InChIKey is QTIDRIQSPAELJC-UHFFFAOYSA-N. The SMILES notation COC1=CC(=C(C=C1)N+[O-])Cl provides a linear representation of the molecular structure.

Significance in Organic Chemistry Research

2-Chloro-4-methoxy-1-nitrobenzene holds particular significance in organic chemistry research due to its role as a versatile synthetic intermediate. The compound's three distinct functional groups enable multiple reaction pathways, making it valuable for constructing complex molecular architectures. The nitro group serves as an electron-withdrawing substituent that activates the benzene ring toward nucleophilic aromatic substitution reactions, while the chloro group can be selectively displaced under appropriate conditions.

Research has demonstrated the compound's utility in pharmaceutical synthesis, where it serves as a precursor for various bioactive molecules. Studies have shown its involvement in the production of analgesic compounds through nucleophilic substitution reactions that introduce functional groups necessary for analgesic activity. The compound's structural properties also make it suitable for developing antimicrobial agents, where modifications to its functional groups can enhance antibacterial efficacy.

In materials science applications, 2-chloro-4-methoxy-1-nitrobenzene functions as a building block for synthesizing specialized polymers and advanced materials. Research has shown that incorporating this compound into polycarbonate formulations improves mechanical properties and increases resistance to environmental degradation. The chlorinated structure contributes to enhanced thermal stability and chemical resistance in polymer matrices.

Current Research Landscape

Contemporary research on 2-chloro-4-methoxy-1-nitrobenzene encompasses several active areas of investigation. Synthetic methodology development remains a primary focus, with researchers exploring environmentally benign nitration procedures that avoid traditional sulfuric acid-based systems. Studies have investigated the use of bismuth subnitrate with thionyl chloride as an efficient combination for nitrating aromatic compounds, offering selective nitration with reduced environmental impact.

Flow chemistry applications represent another emerging research direction, with investigations into solvent-free processes for synthesizing related dinitroanisole compounds. Research has demonstrated the feasibility of scaling nitration reactions from laboratory to production levels using flow-reaction methods. These developments address environmental concerns while maintaining synthetic efficiency and product quality.

Biological activity studies constitute a significant component of current research, particularly regarding the compound's interactions with cytochrome P450 enzymes. Research has identified 2-chloro-4-methoxy-1-nitrobenzene as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. These findings have important implications for understanding drug-drug interactions and designing safer pharmaceutical formulations.

Molecular Structure and Conformational Analysis

The molecular architecture of 2-Chloro-4-methoxy-1-nitrobenzene exhibits a planar aromatic system with three electronically distinct substituents [1] . The compound adopts a conformation where the nitro group maintains coplanarity with the benzene ring, facilitating optimal orbital overlap for resonance stabilization [11]. Computational studies and experimental evidence suggest that the methoxy group orientation is influenced by both steric and electronic factors, with the oxygen atom of the methoxy group typically positioned to minimize repulsive interactions with adjacent substituents .

The conformational flexibility of the molecule is primarily restricted to the rotation of the methoxy group around the carbon-oxygen bond [1]. Nuclear magnetic resonance spectroscopy reveals that the aromatic protons exhibit characteristic chemical shifts consistent with the electron-withdrawing effects of the nitro and chloro substituents, while the electron-donating methoxy group provides partial compensation [11]. The three-dimensional structure maintains minimal deviation from planarity, with dihedral angles between substituents and the aromatic plane typically ranging within acceptable limits for aromatic compounds [13].

Molecular Formula and Mass Spectral Characteristics

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃ [1]
Molecular Weight187.58 g/mol [1]
Exact Mass187.0036207 Da [1]
Monoisotopic Mass187.0036207 Da [1]
Heavy Atom Count12 [1]
Formal Charge0 [1]

The mass spectral fragmentation pattern of 2-Chloro-4-methoxy-1-nitrobenzene provides definitive structural confirmation through characteristic fragmentation pathways [9] [10]. Electron ionization mass spectrometry reveals a molecular ion peak at m/z 187, corresponding to the intact molecular structure [10] [23]. The base peak appears at m/z 157, representing the loss of nitric oxide (30 mass units) from the molecular ion, a common fragmentation pattern for nitroaromatic compounds [10].

High-resolution mass spectrometry data confirms the molecular composition with exceptional precision [11]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides accurate mass measurements with calculated values of 187.0036 and observed values of 187.0038, demonstrating excellent agreement within acceptable analytical tolerances [11]. Additional fragment peaks at m/z 63 correspond to further degradation products involving loss of chlorinated and methoxylated fragments [10].

Table 2: Spectroscopic Characterization Data

TechniqueDataReference
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃)δ 7.42 (d, J = 8.9 Hz, 1H), 7.39 (d, J = 2.8 Hz, 1H), 7.06 (dd, J = 2.9, 8.9 Hz, 1H), 3.86 (s, 3H) [11]
¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃)δ 158.5, 148.2, 132.4, 119.8, 118.1, 110.4, 56.1 [11]
High-Resolution Mass Spectrometrym/z [M]⁺ Calculated: 187.0036; Found: 187.0038 [11]

Crystallographic Data and Solid-State Properties

The solid-state characteristics of 2-Chloro-4-methoxy-1-nitrobenzene reflect the influence of intermolecular interactions and crystal packing arrangements [24] [25]. The compound exhibits a melting point range of 76-80°C, indicating moderate thermal stability and well-defined crystalline structure [24]. The density of 1.366 g/cm³ suggests efficient molecular packing within the crystal lattice [24].

Crystallographic investigations of related chloromethoxy nitrobenzene derivatives provide insights into potential packing motifs [13]. These studies reveal that similar compounds often form crystal structures stabilized by π-π stacking interactions between aromatic rings, complemented by weak hydrogen bonding involving the methoxy oxygen atoms and aromatic hydrogen atoms [13]. The presence of halogen bonding interactions involving the chlorine substituent may also contribute to crystal stability [13].

Table 3: Physical Properties and Solid-State Data

PropertyValueSource
Melting Point76-80°C [24]
Boiling Point302.5°C at 760 mmHg [24]
Density1.366 g/cm³ [24]
Refractive Index1.559 [24]
Flash Point136.7°C [24]
Vapor Pressure0.00177 mmHg at 25°C [24]

The refractive index of 1.559 indicates significant molecular polarizability, consistent with the presence of multiple electron-rich and electron-poor substituents [24]. Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with decomposition occurring at elevated temperatures [25]. The relatively low vapor pressure of 0.00177 mmHg at 25°C suggests minimal volatility under ambient conditions [24].

Electronic Distribution and Bonding Patterns

The electronic structure of 2-Chloro-4-methoxy-1-nitrobenzene exhibits complex orbital interactions arising from the competing electronic effects of its substituents [1] [21]. The nitro group functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms, significantly depleting electron density from the aromatic ring [18]. Conversely, the methoxy group acts as an electron-donating substituent, providing electron density through resonance interactions involving the oxygen lone pairs [18].

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual carbon atoms [11]. The carbon bearing the methoxy substituent exhibits a characteristic downfield shift at δ 158.5 ppm, reflecting the electron-donating resonance effect [11]. The carbon attached to the nitro group appears at δ 148.2 ppm, demonstrating the substantial electron-withdrawing influence of this substituent [11]. The chlorine-bearing carbon resonates at δ 132.4 ppm, indicating moderate electron withdrawal through inductive effects [11].

The topological polar surface area of 55.1 Ų reflects the contribution of polar functional groups to the overall molecular polarity [1]. The compound exhibits three hydrogen bond acceptor sites corresponding to the nitro and methoxy oxygen atoms, while lacking hydrogen bond donor capabilities [1]. The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics [1].

Computational analyses reveal that the molecular complexity value of 171 reflects the structural sophistication arising from multiple substituents and their electronic interactions [1]. The formal charge of zero indicates overall electrical neutrality despite the presence of polarized functional groups [1]. Electronic distribution calculations demonstrate significant charge separation within the molecule, with partial positive charges localized near the nitro group and partial negative charges concentrated around the methoxy oxygen [21].

Isomeric Relationships and Structural Analogues

2-Chloro-4-methoxy-1-nitrobenzene exists within a family of closely related positional isomers that differ in the spatial arrangement of identical substituents around the benzene ring [15] . These constitutional isomers exhibit distinct physical, chemical, and biological properties despite sharing identical molecular formulas [15] [20].

Table 4: Positional Isomers and Structural Analogues

Compound NameCAS NumberMolecular FormulaMolecular WeightRelationship
2-Chloro-4-methoxy-1-nitrobenzene28987-59-9C₇H₆ClNO₃187.58Target compound
1-Chloro-2-methoxy-4-nitrobenzene1009-36-5C₇H₆ClNO₃187.58Positional isomer
1-Chloro-4-methoxy-2-nitrobenzene10298-80-3C₇H₆ClNO₃187.58Positional isomer
2-Chloro-1-methoxy-3-nitrobenzene3970-39-6C₇H₆ClNO₃187.58Positional isomer
4-Chloro-1-methoxy-2-nitrobenzene4920-79-0C₇H₆ClNO₃187.58Positional isomer

The structural analogues demonstrate significant differences in their electronic properties and reactivity patterns [20]. For instance, 1-Chloro-4-methoxy-2-nitrobenzene exhibits a dipole moment of 4.58 Debye, indicating substantial molecular polarity arising from the specific geometric arrangement of polar substituents [21]. The positioning of substituents influences the degree of electronic conjugation and the overall stability of the molecular system .

Comparative analysis reveals that the meta-positioning of the nitro group relative to the methoxy group in the target compound creates distinct electronic communication patterns compared to ortho and para isomers [18]. This positioning affects both the reactivity toward electrophilic aromatic substitution reactions and the compound's physical properties such as melting point and solubility characteristics [15] .

Extended structural analogues include compounds with additional halogen substituents, such as 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8), which maintains the core structural framework while introducing additional complexity through multiple halogen substitutions [20]. These compounds provide valuable insights into structure-property relationships and the cumulative effects of multiple electron-withdrawing substituents on aromatic systems [20].

XLogP3

2.4

Wikipedia

2-Chloro-4-methoxynitrobenzene

Dates

Last modified: 08-15-2023

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